![molecular formula C10H9N3OS B14306653 3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one CAS No. 112617-18-2](/img/structure/B14306653.png)
3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of thiadiazines, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzamide with thiourea in the presence of a suitable catalyst, followed by cyclization to form the desired thiadiazinoquinazolinone structure . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of acids or bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents, acids, and bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar thiadiazine structure but with a triazole ring, leading to different biological activities.
1,3,4-Thiadiazine: A simpler structure that lacks the quinazolinone moiety, resulting in different chemical and biological properties.
Uniqueness
3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one is unique due to its specific combination of a thiadiazine ring fused with a quinazolinone moiety.
Eigenschaften
CAS-Nummer |
112617-18-2 |
|---|---|
Molekularformel |
C10H9N3OS |
Molekulargewicht |
219.27 g/mol |
IUPAC-Name |
3,4-dihydro-2H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one |
InChI |
InChI=1S/C10H9N3OS/c14-9-7-3-1-2-4-8(7)12-10-13(9)11-5-6-15-10/h1-4,11H,5-6H2 |
InChI-Schlüssel |
ISNOVXNMGSOUAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=NC3=CC=CC=C3C(=O)N2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



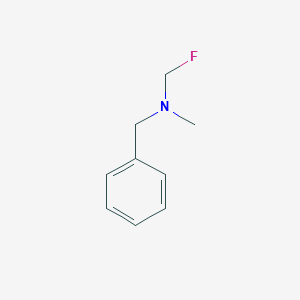
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
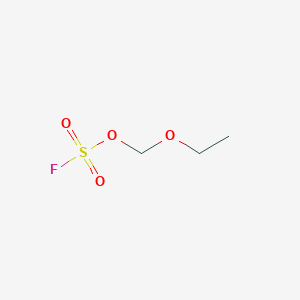


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
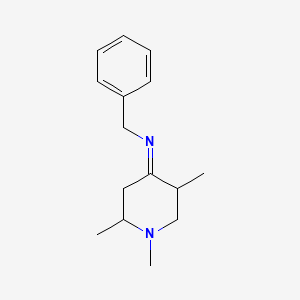
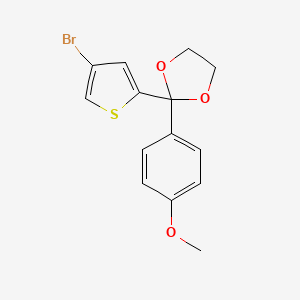
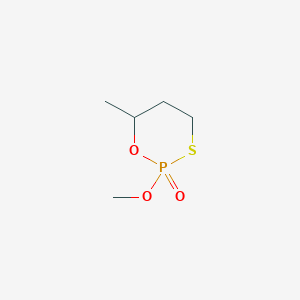


![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
